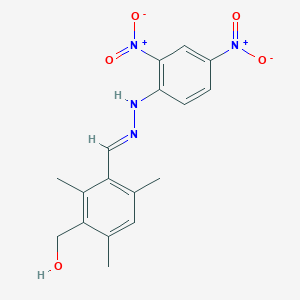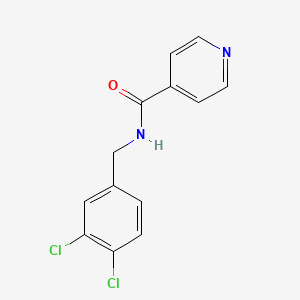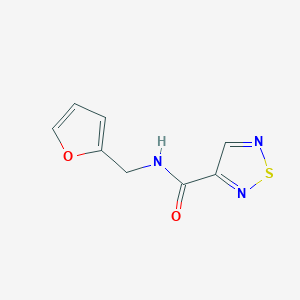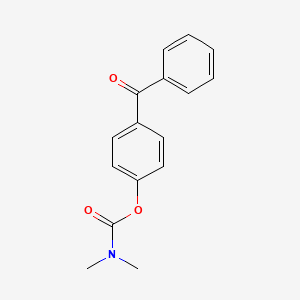![molecular formula C20H23N3O2 B5728516 N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide
Übersicht
Beschreibung
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide, commonly known as PAP-1, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. PAP-1 is a potent inhibitor of the enzyme Nedd4-1, which plays a crucial role in the regulation of various cellular processes, including protein degradation and trafficking.
Wissenschaftliche Forschungsanwendungen
Antidementia and Anti-Acetylcholinesterase Activity
- Antidementia Agent Development : N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide derivatives have been studied for their potent anti-acetylcholinesterase (anti-AChE) activity, which is crucial in treating dementia. Substituting benzamide with a bulky moiety significantly increased activity, and some derivatives showed high affinity for AChE over BuChE. One derivative was found to be a promising candidate for advanced development as an antidementia agent (Sugimoto et al., 1990).
Cancer Treatment and Histone Deacetylase Inhibition
- Anticancer Drug Potential : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as a small molecule histone deacetylase (HDAC) inhibitor. It exhibits selectivity for HDACs 1-3 and 11, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This compound has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
- HDAC Inhibition in Colon Carcinoma : Another derivative, CI-994 or N-acetyldinaline, has been found to inhibit histone deacetylase in HCT-8 colon carcinoma cells. It induces histone hyperacetylation, suggesting a mechanism related to its antitumor activity (Kraker et al., 2003).
Gastrointestinal Motility and Serotonin 4 Receptor Agonism
- Prokinetic Agent for Gastrointestinal Motility : Derivatives of N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide have been synthesized and evaluated as selective serotonin 4 receptor agonists. These compounds showed potential in accelerating gastric emptying and increasing the frequency of defecation, offering prospects as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Bioactivity and Metal Complex Formation
- Antibacterial Activity and Metal Complexes : Novel benzamides and their copper and cobalt complexes have been synthesized, showing significant antibacterial activity against various bacterial strains. Copper complexes exhibited better activities than the free ligands, highlighting their potential in antibacterial applications (Khatiwora et al., 2013).
Synthesis and Pharmacological Studies
- Synthesis and Evaluation of Benzamide Derivatives : Various benzamide derivatives, including those similar to N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide, have been synthesized and evaluated for pharmacological properties, including activity against serotonin receptors and potential applications in anticonvulsant and antiarrhythmic therapy (Van Daele et al., 1976; Sonda et al., 2003).
Eigenschaften
IUPAC Name |
N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-23-13-5-2-6-14-23)21-17-9-11-18(12-10-17)22-20(25)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRECFYMVPHSBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(piperidin-1-ylacetyl)amino]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)


![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)



![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


